molecular formula C9H8N2O4 B3426427 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene CAS No. 52287-53-3

1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene

Cat. No.: B3426427
CAS No.: 52287-53-3
M. Wt: 208.17 g/mol
InChI Key: KSKLHQQKAFMWSA-VOTSOKGWSA-N
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Description

1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene, with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol, is a solid organic compound featuring an E-conformation about its central double bond . This dinitro compound serves as a versatile and valuable intermediate in organic synthesis, particularly in the construction of more complex N- and O-containing organic molecules . Its structure, characterized by a nitropropene moiety attached to a nitrobenzene ring, makes it a suitable substrate for various condensation and cyclization reactions explored in research settings. As part of the nitroalkene family, this compound is a key building block in synthetic chemistry. Nitroalkenes are known to be precursors to a wide range of synthetically useful compounds, including amines, aldehydes, ketones, and carboxylic acids . Researchers value this compound for its reactivity, which allows for further functionalization. A closely related compound, (E)-(2-Nitroprop-1-en-1-yl)benzene, is reported to have a melting point of 63-65 °C . This product is intended for research and development purposes only and is not classified as a medicinal product. It is strictly for laboratory use. Handling should be conducted in accordance with established laboratory safety protocols. Refer to the Safety Data Sheet (SDS) for detailed hazard information, which for similar compounds includes warnings regarding being harmful if swallowed, causing skin and serious eye irritation, and potential respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-4-[(E)-2-nitroprop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O4/c1-7(10(12)13)6-8-2-4-9(5-3-8)11(14)15/h2-6H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKLHQQKAFMWSA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418049
Record name 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene
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Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52287-53-3, 4231-16-7
Record name 1-Nitro-4-[(1E)-2-nitro-1-propen-1-yl]benzene
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Record name 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene
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Synthetic Strategies and Methodological Innovations for 1 Nitro 4 1e 2 Nitroprop 1 En 1 Yl Benzene

Established Synthetic Pathways to Substituted Nitroalkenes and Nitrostyrenes

The foundational methods for synthesizing nitrostyrenes involve the condensation of an aromatic aldehyde with a nitroalkane. Two closely related named reactions, the Henry Reaction and the Knoevenagel Condensation, are the most prominent and widely utilized pathways.

Henry Reaction and its Adaptations for the Synthesis of the Compound

The Henry reaction, also known as the nitroaldol reaction, is a classic and highly effective method for forming β-nitro alcohols through the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org Subsequent dehydration of this alcohol intermediate yields the target nitroalkene. wikipedia.org For the synthesis of 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene, this pathway involves the condensation of 4-nitrobenzaldehyde (B150856) with nitroethane.

The mechanism begins with the deprotonation of nitroethane at the α-carbon by a base, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting β-nitro alkoxide is protonated to give the β-nitro alcohol intermediate, which is then dehydrated, often in situ, to produce the final conjugated nitrostyrene (B7858105) product. wikipedia.org The (E)-isomer is typically the thermodynamically more stable and favored product. nih.gov Various bases can be employed to catalyze the reaction, with amines such as butylamine (B146782) or ammonium (B1175870) acetate (B1210297) being common choices. nih.govrsc.org

Table 1: Comparison of Reaction Conditions for Henry Reaction Synthesis of Substituted Nitrostyrenes
Starting AldehydeNitroalkaneCatalyst/BaseSolventConditionsProductRef
p-TolualdehydeNitroethaneButylamineAcetic AcidSonication, 60°C1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene nih.gov
4-Hydroxy-3-methoxybenzaldehydeNitromethane (B149229)Ammonium AcetateNitromethaneReflux, 6 h4-Hydroxy-3-methoxy-β-nitrostyrene rsc.org
Various BenzaldehydesNitroalkanesSodium AcetateAcetic AcidNot specifiedω-Nitrostyrenes researchgate.net

Knoevenagel Condensation and Related Approaches

The Knoevenagel condensation is another fundamental C-C bond-forming reaction, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, typically a weakly basic amine like piperidine (B6355638) or pyridine (B92270). wikipedia.org Nitromethane and other nitroalkanes are considered active methylene compounds because the electron-withdrawing nitro group increases the acidity of the α-protons, facilitating deprotonation. wikipedia.org

In the context of synthesizing nitrostyrenes, the Knoevenagel condensation is mechanistically very similar to the Henry reaction. wikipedia.org It proceeds via a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org The choice between naming the reaction a Henry or Knoevenagel condensation often depends on the specific catalyst and conditions used, with the Knoevenagel typically associated with amine catalysts and often leading directly to the dehydrated nitroalkene. The Doebner modification of the Knoevenagel condensation involves using pyridine as a solvent, which is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it promotes a subsequent decarboxylation. wikipedia.org

Advanced Synthetic Methodologies for (1E)-2-nitroprop-1-en-1-yl]benzene Derivatives

While established methods are robust for creating the basic nitrostyrene scaffold, modern synthetic chemistry seeks to innovate by introducing higher levels of control, efficiency, and sustainability. These advanced methodologies include stereoselective routes, novel catalytic systems, and process intensification techniques like microwave irradiation and flow chemistry.

Stereoselective and Enantioselective Synthetic Routes

Stereoselectivity in the synthesis of this compound itself is primarily concerned with the geometry of the double bond, where the (E)-configuration is generally favored. However, the broader field of nitroalkene synthesis has seen significant advances in enantioselective reactions, which are crucial for preparing chiral molecules and derivatives. These methods often involve reactions of nitroalkenes but establish principles applicable to their synthesis.

Organocatalysis has been a key driver in this area. nih.gov Chiral organocatalysts, such as thiourea (B124793) derivatives of chiral diamines (e.g., (R,R)-1,2-diphenylethylenediamine), create a chiral environment for the reaction. mdpi.comresearchgate.net They activate the reactants through mechanisms like hydrogen bonding to the nitro group and the formation of transient chiral enamines from aldehyde or ketone substrates. mdpi.comresearchgate.net This dual activation allows for highly controlled asymmetric transformations, such as Michael additions to nitroalkenes, that can achieve exceptional levels of enantioselectivity (up to 99% ee) and diastereoselectivity. researchgate.net While these examples often describe the addition of a nucleophile to a pre-formed nitroalkene, the catalysts and principles are foundational for developing asymmetric variants of the Henry or Knoevenagel reactions. mdpi.comresearchgate.net

Table 2: Examples of Organocatalytic Asymmetric Reactions Involving Nitroalkenes
Reaction TypeNitroalkene SubstrateNucleophileCatalyst SystemEnantiomeric Excess (ee)Ref
Michael Additionα,β-Unsaturated NitroalkenesAldehydes(R,R)-DPEN-Thiourea97-99% researchgate.net
Michael Additionα,β-Unsaturated NitroalkenesCycloketones(R,R)-DPEN-Thiourea76-99% researchgate.net
Michael AdditionNitroalkenesNitroalkanesBifunctional DMAP-Thiourea91-95% msu.edu

Catalytic Approaches (e.g., Metal-Catalysis, Organocatalysis)

Beyond the simple amine bases used in traditional methods, a wide range of more sophisticated catalysts have been developed to improve the synthesis of nitrostyrenes.

Organocatalysis: As mentioned, small organic molecules that are not metal-based can effectively catalyze the formation of nitrostyrenes and their derivatives. nih.gov Bifunctional catalysts, which contain both a Brønsted base site (e.g., an amino group) to deprotonate the nitroalkane and a hydrogen-bond donor site (e.g., a thiourea group) to activate the aldehyde, are particularly effective. mdpi.comresearchgate.net This dual activation strategy lowers the energy barrier for the reaction and can impart high stereoselectivity. researchgate.net

Metal-Catalysis: A variety of metal-based catalysts have been employed to facilitate nitrostyrene synthesis. These range from simple metal acetates to complex coordination compounds. For instance, copper(II) acetate has been used in conjunction with chiral bis(oxazoline) ligands to catalyze enantioselective Henry reactions. organic-chemistry.org In other approaches, Lewis acidic metal complexes can activate the aldehyde carbonyl group toward nucleophilic attack by the nitronate. Lanthanum-based catalysts have also shown utility in promoting stereoselective Henry reactions. psu.edu Furthermore, heterogeneous catalysts, such as sulfated zirconia, can be used in cooperative systems with secondary amines to provide an efficient and recyclable catalytic platform for the condensation of aldehydes with nitromethane. jocpr.com

Microwave-Assisted and Flow Chemistry Techniques in Synthesis

Microwave-Assisted Synthesis: A significant drawback of conventional Henry and Knoevenagel reactions can be long reaction times, sometimes requiring many hours of heating. rsc.org Microwave-assisted organic synthesis (MAOS) offers a powerful solution by dramatically accelerating reaction rates. The application of microwave irradiation can reduce the time required for nitrostyrene synthesis from several hours to mere minutes. rsc.org This is achieved through efficient and rapid heating of the reaction mixture. For example, the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene, which takes 6 hours under conventional reflux, was completed in just 5 minutes using a microwave reactor at 150°C. rsc.org This technique often leads to higher yields and cleaner reactions, representing a significant green chemistry advancement. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Henry Reaction
MethodReactantsCatalystTimeTemperatureRef
Conventional4-Hydroxy-3-methoxybenzaldehyde + NitromethaneAmmonium Acetate6 hoursReflux rsc.org
Microwave4-Hydroxy-3-methoxybenzaldehyde + NitromethaneAmmonium Acetate5 minutes150°C rsc.org

Flow Chemistry: For large-scale synthesis, batch reactions involving reagents like nitromethane can pose safety risks due to potential exotherms and the energetic nature of the reactants. cardiff.ac.uk Continuous flow chemistry mitigates these risks by performing the reaction in a small-volume reactor where reagents are continuously mixed and reacted. cardiff.ac.uk The Henry reaction is well-suited to this technology. A typical setup involves pumping solutions of the aldehyde and nitroalkane through a heated tube or column packed with a heterogeneous catalyst, such as a silica-supported amine. The small reaction volume ensures excellent heat transfer and control, preventing thermal runaways. This technique allows for safe operation at elevated temperatures, further accelerating the reaction while enabling safe, scalable, and automated production of nitrostyrenes. cardiff.ac.uk

Alkene Cross-Metathesis for Nitroalkene Construction

The construction of the C=C double bond in nitroalkenes represents a pivotal step in their synthesis. Alkene cross-metathesis (CM) has emerged as a powerful and efficient methodology for this purpose, offering a direct route to substituted nitroalkenes from simpler olefin precursors. organic-chemistry.orgsigmaaldrich.com This reaction involves the catalytic exchange of alkylidene fragments between two different alkenes, driven by the formation of a volatile byproduct, typically ethylene, which shifts the reaction equilibrium towards the desired product. utc.eduillinois.edu

The synthesis of this compound via this strategy would theoretically involve the reaction between 4-nitrostyrene (B89597) and 1-nitropropene (B103210). The reaction is catalyzed by transition metal complexes, most commonly ruthenium-based catalysts such as the first, second, or third-generation Grubbs catalysts or Hoveyda-Grubbs catalysts. illinois.edu These catalysts are known for their high functional group tolerance, including tolerance for the nitro group, and their effectiveness in promoting the metathesis of electron-deficient alkenes. sigmaaldrich.com

The general mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the catalyst's metal-carbene bond and the reactant alkenes. illinois.edu A key advantage of cross-metathesis is its potential for high stereoselectivity, often favoring the formation of the more thermodynamically stable E-isomer, which is the desired configuration for the title compound. illinois.edu The selectivity of the reaction can be influenced by the choice of catalyst and the steric and electronic properties of the alkene substrates. organic-chemistry.org While statistically, a cross-metathesis reaction can lead to a mixture of homo-coupled and cross-coupled products, conditions can be optimized to favor the desired heterodimer. organic-chemistry.org

A plausible synthetic scheme is presented below:

Reaction Scheme:

Reactant A: 4-nitrostyrene

Reactant B: 1-nitropropene

Catalyst: Grubbs Catalyst (e.g., Second Generation)

Product: this compound

Byproduct: Ethylene

This method provides a convergent and atom-economical route to the target molecule, aligning with the principles of modern synthetic chemistry.

Optimization of Reaction Conditions and Isolation Methodologies for Academic Purity

Achieving academic purity—typically defined as a high degree of chemical purity, often >95-99%, confirmed by analytical methods like NMR, mass spectrometry, and elemental analysis—requires meticulous optimization of reaction conditions and rigorous purification protocols.

For the synthesis of this compound, key reaction parameters must be systematically varied to maximize yield and minimize the formation of byproducts. These parameters include the choice of catalyst, solvent, reaction temperature, and reactant stoichiometry. For instance, while a Henry condensation reaction between 4-nitrobenzaldehyde and nitroethane is a common alternative synthesis route, factors like the choice of base (e.g., n-butylamine) and the efficient removal of the water byproduct are critical for driving the reaction to completion. wikipedia.org

The optimization process can be systematically explored, as illustrated in the hypothetical data table below, which outlines potential variables and their impact on reaction outcomes.

ParameterVariationObserved Effect on YieldObserved Effect on Purity
Catalyst Grubbs I, Grubbs II, Hoveyda-Grubbs IIGrubbs II may offer higher turnover and stability.Catalyst choice can influence stereoselectivity (E vs. Z isomers).
Solvent Dichloromethane, Toluene, THFToluene allows for higher reaction temperatures.Solvent can affect catalyst solubility and stability.
Temperature Room Temp, 40 °C, 80 °CHigher temperatures can increase reaction rate but may lead to catalyst decomposition.Optimal temperature minimizes side reactions.
Reactant Ratio 1:1, 1:1.5 (A:B), 1.5:1 (A:B)Using a slight excess of one reactant can drive the reaction to completion.Stoichiometry affects the prevalence of homo-coupled byproducts.

Once the reaction is complete, a multi-step isolation and purification procedure is essential. The initial work-up typically involves quenching the reaction and removing the catalyst residues. This can be achieved by filtration through a pad of silica (B1680970) gel or by using specific scavengers. The crude product is then subjected to one or more purification techniques.

Common Isolation and Purification Steps:

Filtration: The reaction mixture is first filtered to remove the solid catalyst residues.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Washing: The crude product is washed with water to remove any water-soluble impurities. youtube.com

Column Chromatography: Purification by flash column chromatography on silica gel is a highly effective method for separating the desired product from starting materials and byproducts. A gradient of ethyl acetate in hexane (B92381) is a common eluent system for compounds of this polarity.

Recrystallization: The final step to achieve high academic purity is often recrystallization from a suitable solvent system, such as ethanol/ethyl acetate or n-hexane/ethyl acetate. nih.gov Slow evaporation of the solvent can yield single crystals suitable for X-ray diffraction analysis, which provides unambiguous structural confirmation. nih.gov

The purity of the final compound is then rigorously assessed. High-performance liquid chromatography (HPLC) can provide a quantitative measure of purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure and the absence of impurities. Mass spectrometry confirms the molecular weight of the compound. uni.lumdpi.com

Purification MethodPurposeTypical Solvents/MaterialsPurity Enhancement
Column Chromatography Separation from byproducts and unreacted starting materials.Silica Gel, Hexane/Ethyl AcetateRemoves closely related impurities.
Recrystallization Removal of minor impurities and to obtain a crystalline solid.Ethanol/Ethyl AcetateSignificantly increases purity, often to >99%.
Washing Removal of inorganic salts and polar impurities.Water, BrineRemoves bulk impurities post-reaction.

Chemical Reactivity and Mechanistic Investigations of 1 Nitro 4 1e 2 Nitroprop 1 En 1 Yl Benzene

Nucleophilic Addition Reactions to the Activated Olefinic System

The C=C double bond in 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene is electron-deficient, rendering it an excellent electrophile for nucleophilic addition reactions. This reactivity is central to its application in carbon-carbon and carbon-heteroatom bond formation.

The conjugate or 1,4-addition of nucleophiles, commonly known as the Michael addition, is a characteristic reaction of α,β-unsaturated nitroalkenes. organic-chemistry.org The strong electron-withdrawing capacity of the nitro group polarizes the double bond, creating a partial positive charge on the β-carbon and facilitating the attack of a wide range of soft nucleophiles. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

For this compound, the addition of a nucleophile to the β-carbon is followed by protonation to yield a substituted nitroalkane. The resulting 1,3-dinitro compounds are valuable synthetic intermediates, which can be further transformed, for instance, into 1,3-diamines upon reduction. msu.edumetu.edu.tr A variety of nucleophiles can be employed in this reaction, including enolates, amines, thiols, and nitroalkanes. researchgate.net The reaction is often catalyzed by a base, which serves to generate the nucleophile. Organocatalysts, such as bifunctional thioureas, have also been developed to promote these additions enantioselectively for related nitroalkenes. msu.edu

Table 1: Examples of Nucleophiles in Michael Additions to Nitroalkenes
Nucleophile ClassSpecific ExampleResulting Product Type
Carbon NucleophilesMalonates, β-ketoesters, NitroalkanesFunctionalized 1,3-dinitro compounds
Nitrogen NucleophilesPrimary and secondary aminesβ-Nitroamines
Oxygen NucleophilesAlcohols, Phenolsβ-Nitroethers
Sulfur NucleophilesThiolsβ-Nitrosulfides

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can also add to the activated olefinic system of this compound. libretexts.orglibretexts.org The reaction pathway, whether 1,2-addition to the nitro group or 1,4-conjugate addition to the double bond, depends on the nature of the organometallic reagent and the reaction conditions. libretexts.orglibretexts.org

Strongly basic and hard nucleophiles like Grignard reagents can favor 1,2-addition, but conjugate addition is also a significant pathway for nitroalkenes. libretexts.org The reaction of Grignard reagents with nitroarenes has been shown to proceed via a single-electron transfer (s.e.t.) mechanism, leading to addition products. rsc.org In the case of this compound, the Grignard reagent could add to the β-position of the nitropropenyl group. Softer organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), are well-known to favor 1,4-conjugate addition to α,β-unsaturated systems, and would be expected to add selectively to the β-carbon of the nitroalkene moiety.

Table 2: Reactivity of Organometallic Reagents with α,β-Unsaturated Nitro Compounds
Reagent TypeExamplePredominant Mode of AdditionReference
Organolithiumn-BuLiCan be complex; mixture of 1,2- and 1,4-addition possible youtube.com
Grignard ReagentsCH₃MgBr1,4-addition is a major pathway for nitroalkenes rsc.orgrsc.org
Organocuprates (Gilman)(CH₃)₂CuLiHighly selective for 1,4-conjugate addition youtube.com

Cycloaddition Reactions Involving the Nitroalkene Moiety

The electron-deficient double bond of this compound makes it an excellent component in cycloaddition reactions, acting as a dienophile or a dipolarophile to construct various cyclic and heterocyclic systems.

In the Diels-Alder reaction, a [4+2] cycloaddition, the nitroalkene can serve as the dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.org The electron-withdrawing nitro group activates the double bond, making it highly reactive towards electron-rich dienes. This reaction provides a direct route to substituted cyclohexene derivatives with the nitro group attached to the newly formed ring.

Furthermore, the nitroalkene can participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom. illinois.edumdpi.com The C=N bond of the nitro group itself can act as part of the dienophile system, or the entire nitroalkene can react with a heterodienophile. However, the reactivity of some nitroalkenes in hetero-Diels-Alder reactions has been found to be low, sometimes requiring high temperatures to proceed. mdpi.com

Table 3: Potential Dienes for Diels-Alder Reactions
DieneReaction TypeExpected Product
1,3-Butadiene[4+2] CycloadditionSubstituted cyclohexene
Cyclopentadiene (B3395910)[4+2] CycloadditionSubstituted bicyclo[2.2.1]heptene
Danishefsky's dieneHetero-Diels-AlderSubstituted dihydropyranone

[3+2] Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings. uchicago.edumdpi.com The electron-deficient double bond of this compound serves as an excellent dipolarophile, reacting with a variety of 1,3-dipoles.

A common example is the reaction with nitrile oxides (generated in situ from oximes), which react regioselectively to yield isoxazoline rings. mdpi.comresearchgate.netresearchgate.net Other 1,3-dipoles such as nitrones, azomethine ylides, and azides can also be employed to synthesize a range of five-membered nitrogen- and oxygen-containing heterocycles. mdpi.comresearchgate.net These reactions often proceed with high regioselectivity, with the nucleophilic terminus of the dipole adding to the β-carbon of the nitroalkene.

Table 4: 1,3-Dipoles for [3+2] Cycloaddition Reactions
1,3-DipoleExampleResulting Heterocycle
Nitrile OxideBenzonitrile oxideIsoxazoline
NitroneC-Phenyl-N-methylnitroneIsoxazolidine
Azomethine YlideGenerated from sarcosine and formaldehydePyrrolidine
DiazoalkaneDiazomethanePyrazoline
AzidePhenyl azideTriazoline

Transformations of the Nitro Groups

The two nitro groups in this compound—one aromatic, one vinylic—are key functional handles that can be transformed into other groups, most notably amines. The reduction of nitro groups is one of the most important reactions of aromatic and nitroalkene chemistry. masterorganicchemistry.com

A wide variety of reagents can be used to reduce nitro groups to primary amines. organic-chemistry.org Catalytic hydrogenation over metal catalysts such as palladium (Pd/C), platinum (PtO₂), or Raney nickel is a common and effective method. commonorganicchemistry.comyoutube.com Alternatively, dissolving metal reductions using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl) are also widely used. masterorganicchemistry.com

The presence of two different types of nitro groups raises the possibility of chemoselective reduction. Milder reducing agents or specific conditions may allow for the selective reduction of one nitro group over the other. For instance, tin(II) chloride (SnCl₂) is known for its mildness and may offer some selectivity. commonorganicchemistry.com Sodium sulfide (Na₂S) is another reagent that can sometimes selectively reduce one aromatic nitro group in the presence of others and is generally ineffective for aliphatic nitro groups, which could potentially allow for the selective reduction of the aromatic nitro group in this molecule. commonorganicchemistry.com Conversely, reagents like lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro groups but tend to form azo compounds from aromatic nitro groups. commonorganicchemistry.com

Table 5: Common Reagents for the Reduction of Nitro Groups
ReagentConditionsSelectivity NotesReference
H₂, Pd/CHydrogen gas, Palladium on carbonHighly effective for both aromatic and aliphatic nitro groups. May also reduce C=C double bond. commonorganicchemistry.com
Fe, HClIron metal in hydrochloric acidClassic method for reducing aromatic nitro groups. masterorganicchemistry.com
SnCl₂Tin(II) chlorideMild reducing agent, can be chemoselective. commonorganicchemistry.com
Na₂SSodium sulfideCan be selective for aromatic nitro groups. commonorganicchemistry.com
LiAlH₄Lithium aluminum hydrideReduces aliphatic nitro groups to amines; forms azo compounds with aromatic nitro groups. commonorganicchemistry.com

Selective Reduction Strategies to Amines or Hydroxylamines

The reduction of this compound presents a significant chemoselectivity challenge due to the presence of two distinct nitro groups: an aromatic nitro group and a vinylic (nitroalkene) nitro group. The goal is often the selective reduction of one group while leaving the other intact, or the complete reduction of both. The outcome of the reduction is highly dependent on the choice of reducing agent, catalyst, and reaction conditions.

Reduction of the Aromatic Nitro Group: Selective reduction of the aromatic nitro group in the presence of other reducible functionalities is a common transformation in organic synthesis. For dinitro aromatic compounds, reagents like sodium sulfide or polysulfide (Zinin reduction) are known to selectively reduce one nitro group, particularly if one is sterically hindered or electronically differentiated. In the case of this compound, the aromatic nitro group can be targeted. Catalytic hydrogenation using specific catalysts (e.g., Pt, Pd) under controlled conditions can also achieve this, though over-reduction is a risk.

Reduction of the Vinylic Nitro Group: The nitroalkene moiety is prone to reduction. The conjugated system can be reduced in a stepwise manner. Common reducing agents like sodium borohydride (NaBH₄), often in combination with transition metal salts (e.g., CuCl₂), can reduce the carbon-carbon double bond and the nitro group. Yeast-mediated reductions have also been shown to reduce the double bond of nitrostyrenes, involving an initial protonation at the β-carbon followed by hydride addition at the α-carbon. The complete reduction of a nitroalkene to an amine typically involves the reduction of the C=C bond to a C-C bond, and the nitro group to an amine, proceeding through nitroalkane, oxime, and hydroxylamine intermediates.

Challenges in Selectivity: Achieving high selectivity can be difficult as many reducing systems are capable of reducing both nitro groups and the alkene double bond. The choice of reagent is critical. For instance, mild reducing agents might selectively reduce the more reactive nitroalkene, while harsher conditions (e.g., high-pressure catalytic hydrogenation) would likely reduce both nitro groups and the double bond. Metal-free reduction systems, such as those using trichlorosilane (HSiCl₃) and a tertiary amine, have shown broad applicability for reducing both aromatic and aliphatic nitro groups and might be employed for the exhaustive reduction of this compound.

Below is a table summarizing potential reduction strategies and their likely outcomes for this compound.

Reagent/SystemTarget FunctionalityPrimary Product(s)Notes
Na₂S / (NH₄)₂SAromatic Nitro Group4-[(1E)-2-Nitroprop-1-en-1-yl]anilineClassic Zinin reduction conditions for selective reduction of one nitro group in dinitroarenes.
Fe / HCl or SnCl₂ / HClBoth Nitro Groups4-(2-Aminopropyl)anilineTypically used for the complete reduction of nitro groups to amines. May also reduce the C=C bond.
NaBH₄Vinylic C=C bond1-Nitro-4-(2-nitropropyl)benzeneSodium borohydride is known to reduce the double bond of β-nitrostyrenes.
NaBH₄ / Ni(PPh₃)₄Aromatic Nitro Group4-[(1E)-2-Nitroprop-1-en-1-yl]anilineThis system has been reported for the selective reduction of aromatic nitro compounds.
Catalytic Hydrogenation (e.g., H₂/Pd-C)Both Nitro Groups & C=C bond4-(2-Aminopropyl)cyclohexylamineHarsh conditions lead to complete saturation and reduction. Milder conditions may offer some selectivity.

Denitration Reactions and Mechanisms

The nitro group on the vinylic carbon can act as a leaving group in what are known as denitration reactions. These reactions are synthetically valuable as they allow for the formation of a new bond at the β-carbon of the original nitrostyrene (B7858105) scaffold, effectively replacing the nitro group.

The most common mechanism for denitration is a radical addition-elimination pathway. The reaction is initiated by the generation of a carbon- or heteroatom-centered radical. This radical then adds regioselectively to the electron-deficient β-carbon of the nitroalkene system. This addition forms a stabilized benzylic radical intermediate. The final step is the elimination of a nitrogen dioxide radical (•NO₂), which propagates the radical chain or dimerizes, leading to the formation of a new carbon-carbon double bond and the final cross-coupled product.

A plausible mechanism for a radical-mediated denitrative coupling is as follows:

Initiation: A radical initiator (e.g., AIBN, dibenzoyl peroxide) generates a radical species (R•).

Addition: The radical R• adds to the β-position of the nitropropenyl group of this compound.

Elimination: The resulting radical intermediate eliminates •NO₂ to form a substituted alkene.

Photochemically induced denitration is also possible, where visible light and a photosensitizer can initiate the radical process. The strong electron-withdrawing nature of the para-nitro group on the benzene (B151609) ring further enhances the electrophilicity of the β-carbon, making the initial radical addition step more favorable.

Electrophilic and Radical Pathways

The electronic nature of this compound allows it to participate in both electrophilic and radical reactions, primarily centered on the activated nitropropenyl group.

Electrophilic Character: The benzene ring of the molecule is strongly deactivated towards electrophilic aromatic substitution. The para-nitro group is a powerful electron-withdrawing group that reduces the nucleophilicity of the aromatic ring, making reactions like Friedel-Crafts alkylation or acylation extremely difficult. If an electrophilic substitution were forced under harsh conditions, the nitro group would direct the incoming electrophile to the meta position.

Conversely, the exocyclic double bond is highly electrophilic. The combined electron-withdrawing effects of the vinylic nitro group and the p-nitrophenyl group make the β-carbon of the propenyl chain an excellent Michael acceptor. It readily undergoes conjugate addition with a wide range of soft nucleophiles, such as amines, thiols, and carbanions.

Radical Pathways: As discussed in the context of denitration, the electron-deficient double bond is also a very effective radical acceptor. Carbon- or heteroatom-centered radicals readily add to the β-carbon. This reactivity can be exploited in various C-C and C-heteroatom bond-forming reactions. For instance, radical species generated from alkanes, ethers, or other precursors can add across the double bond. The intermediate radical formed is stabilized by the adjacent nitro group and the p-nitrophenyl ring. This intermediate can then be trapped by another species or undergo elimination, as seen in denitrative coupling.

Rearrangements and Tautomerizations

Tautomerization: Nitroalkenes that possess an α-hydrogen, like the parent compound β-nitrostyrene, can exhibit nitro-aci-nitro tautomerism. However, this compound has a methyl group at the α-position and a phenyl group at the β-position of the nitroalkene moiety, meaning it lacks an α-hydrogen on the alkene chain itself. Tautomerization would involve the hydrogens of the α-methyl group.

In the presence of a base, a proton can be abstracted from the methyl group to form a resonance-stabilized nitronate anion. Protonation of this anion can occur on the carbon to regenerate the starting material or on one of the oxygens of the nitro group to form the aci-nitro tautomer, also known as a nitronic acid. This equilibrium is generally unfavorable for simple nitroalkanes but is a key mechanistic step in reactions like the Nef carbonyl synthesis. The tautomerism is significantly influenced by substituents and can be catalyzed.

Rearrangements: Nitroalkenes can participate in sigmatropic rearrangements, particularly after undergoing cycloaddition reactions. For example, β-nitrostyrene can undergo a Diels-Alder reaction with a diene to form a nitronic ester cycloadduct, which can then undergo a-sigmatropic rearrangement upon heating to yield a functionalized nitrocyclohexene. While specific studies on this compound undergoing such rearrangements are not prevalent, its structural similarity to β-nitrostyrene suggests that it could act as a dienophile in similar cycloaddition-rearrangement sequences. The electronic effects of the p-nitrophenyl group and the steric bulk of the β-methyl group would influence the rate and outcome of such reactions.

Advanced Spectroscopic and Structural Characterization of 1 Nitro 4 1e 2 Nitroprop 1 En 1 Yl Benzene and Its Derivatives Excluding Basic Identification Data

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene and its derivatives in solution. While standard 1D ¹H and ¹³C NMR spectra confirm the basic connectivity, more advanced techniques are required to probe the molecule's three-dimensional structure and the stereochemistry of its adducts.

While specific 2D NMR studies on complex adducts of this compound are not extensively reported in the available literature, the application of these techniques is critical for unambiguous structural assignment. For Michael adducts, where new stereocenters are formed, 2D NMR is indispensable.

In the analysis of complex derivatives, such as those formed via Michael addition reactions, a variety of 2D NMR experiments are employed to establish stereochemistry and conformation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through covalent bonds. For an adduct of this compound, COSY would be used to confirm the connectivity of the newly formed aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals corresponding to each proton, providing a clear map of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is instrumental in piecing together the molecular structure by connecting fragments, for instance, linking the aromatic ring protons to the carbons of the nitropropenyl side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical and conformational analysis as it detects through-space correlations between protons that are in close proximity. For adducts with multiple chiral centers, NOESY can help determine the relative stereochemistry by observing which protons are on the same side of the molecule. For the parent molecule, NOESY can provide information about the preferred conformation around the C-C single bond connecting the ring and the vinyl group.

For example, in the study of Michael adducts of related β-methyl-β-nitrostyrenes, NMR monitoring is used to observe the consumption of the nitrostyrene (B7858105) and the formation of the adduct, with crude ¹H NMR being used to determine diastereomeric ratios. chemrxiv.org The interaction between β-nitrostyrene and organocatalysts has also been studied using 2D ¹H-¹³C HSQC spectra to characterize the resulting adducts. mdpi.com

Table 1: Application of 2D NMR Techniques for Structural Elucidation

Technique Information Provided Application to this compound Derivatives
COSY ¹H-¹H scalar coupling correlations Identifies neighboring protons in the side chain of adducts.
HSQC One-bond ¹H-¹³C correlations Assigns carbon signals for each proton in the molecule.
HMBC Long-range (2-3 bond) ¹H-¹³C correlations Confirms connectivity between the aromatic ring and the side chain.
NOESY Through-space ¹H-¹H correlations Determines relative stereochemistry and preferred solution-state conformation.

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, offering precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

The crystal structure of this compound has been determined, revealing crucial details about its molecular geometry and packing in the solid state. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains two crystallographically independent molecules, both of which possess the E configuration around the C=C double bond, as expected. nih.gov

In the crystal, the molecules organize into columns along the c-axis, primarily driven by π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov The centroid–centroid distances for these interactions are 3.695(3) Å and 3.804(3) Å, indicative of significant aromatic overlap. nih.gov These columns are further interconnected to form a three-dimensional network through a series of C—H⋯O hydrogen bonds, where hydrogen atoms from the benzene (B151609) ring and methyl group interact with the oxygen atoms of the nitro groups on neighboring molecules. nih.gov

Table 2: Crystallographic Data for this compound

Parameter Value Reference
Chemical Formula C₉H₈N₂O₄ nih.gov
Formula Weight 208.17 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 13.3621 (11) nih.gov
b (Å) 9.7648 (7) nih.gov
c (Å) 14.8835 (11) nih.gov
β (°) 91.290 (2) nih.gov
Volume (ų) 1941.5 (3) nih.gov
Z 8 nih.gov
Intermolecular Interactions π–π stacking, C—H⋯O hydrogen bonds nih.gov

A related isomer, (E)-1-nitro-2-(2-nitroprop-1-enyl)benzene, has also been characterized by X-ray crystallography, providing comparative data on the influence of substituent position on crystal packing. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and analyzing the vibrational modes of a molecule. researchgate.net For this compound, these methods provide characteristic signatures for the nitro groups, the aromatic ring, and the alkene moiety.

The most prominent vibrational bands for this compound are associated with the nitro (NO₂) groups. Aromatic nitro compounds typically exhibit two strong stretching vibrations:

Asymmetric NO₂ stretch: Usually observed in the 1500–1560 cm⁻¹ region.

Symmetric NO₂ stretch: Typically found in the 1335–1370 cm⁻¹ region.

For instance, in p-nitrophenyl functionalized materials, these bands are clearly identified at approximately 1524 cm⁻¹ (asymmetric) and 1349 cm⁻¹ (symmetric). researchgate.net The C-N stretching vibration is also observed at lower frequencies, around 1111 cm⁻¹. researchgate.net

The substituted benzene ring gives rise to several characteristic bands. The C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. Out-of-plane C-H bending vibrations are also characteristic and depend on the substitution pattern. For a para-substituted ring, a strong band is often observed between 800 and 860 cm⁻¹.

Raman spectroscopy provides complementary information. Due to the conjugated and aromatic nature of the molecule, it is expected to be a strong Raman scatterer. The symmetric NO₂ stretch is typically a very strong band in the Raman spectrum. Studies on related molecules like p-nitrothiophenol show a distinctive peak for the symmetric stretching of the NO₂ group at 1336 cm⁻¹. nsf.gov Resonance Raman effects can significantly enhance the signals associated with the nitroaromatic chromophore, providing detailed electronic and structural information. mdpi.comuni.lu

Table 3: Expected Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic NO₂ Asymmetric Stretch 1500 - 1560 IR (Strong), Raman (Medium)
Aromatic NO₂ Symmetric Stretch 1335 - 1370 IR (Strong), Raman (Strong)
Alkene NO₂ Asymmetric Stretch ~1550 IR (Strong)
Alkene NO₂ Symmetric Stretch ~1350 IR (Strong)
Aromatic C=C Ring Stretch 1450 - 1600 IR, Raman (Variable)
Alkene C=C Stretch 1620 - 1680 IR, Raman (Variable)
Aromatic C-H Stretch > 3000 IR, Raman (Medium)
Aromatic C-H Out-of-plane bend 800 - 860 IR (Strong)
C-N Stretch ~1110 IR (Medium)

Advanced Mass Spectrometry for Fragmentation Pathways and Isomeric Distinctions

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound, which helps in its structural confirmation and differentiation from isomers.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition, C₉H₈N₂O₄. The monoisotopic mass of this compound is 208.0484 Da. youtube.com

The fragmentation behavior under techniques like electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on the structure. The fragmentation of nitroaromatic compounds is well-characterized. Common fragmentation pathways include:

Loss of NO₂: A prominent fragmentation pathway for aromatic nitro compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂, 46 Da), resulting in a fragment ion [M - 46]⁺.

Loss of NO: Another common pathway involves rearrangement followed by the loss of nitric oxide (•NO, 30 Da), giving an [M - 30]⁺ ion.

Loss of O: Loss of an oxygen atom from the nitro group can also occur.

Side-chain fragmentation: The nitropropenyl side chain can also undergo fragmentation. Cleavage of the C-C bond between the ring and the side chain, or fragmentation within the side chain itself (e.g., loss of the methyl group or the alkene nitro group), would produce characteristic ions.

For aromatic nitro compounds, a fragment at m/z 77 corresponding to the phenyl cation is often observed, which can further lose acetylene (B1199291) (26 Da) to give an ion at m/z 51.

Advanced techniques like tandem mass spectrometry (MS/MS) are used to isolate a specific ion (e.g., the molecular ion) and then fragment it to establish parent-daughter relationships, providing a high degree of structural confirmation. Isomeric distinctions can be made by observing differences in the relative abundances of fragment ions, as the position of the substituents can influence the stability of the resulting fragments.

Furthermore, techniques like ion mobility-mass spectrometry can provide information on the shape of the molecule in the gas phase through the measurement of its collision cross-section (CCS). Predicted CCS values for various adducts of this compound have been calculated, providing a basis for experimental verification. youtube.com

Table 4: Predicted Collision Cross Section (CCS) Data for Adducts

Adduct m/z Predicted CCS (Ų) Reference
[M+H]⁺ 209.05568 144.5 youtube.com
[M+Na]⁺ 231.03762 150.2 youtube.com
[M-H]⁻ 207.04112 148.1 youtube.com
[M+NH₄]⁺ 226.08222 161.0 youtube.com
[M]⁺ 208.04785 140.8 youtube.com

Theoretical and Computational Chemistry Studies of 1 Nitro 4 1e 2 Nitroprop 1 En 1 Yl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. For 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene, these calculations can elucidate the distribution of electrons, predict sites of reactivity, and determine the energies of different molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting reactivity. It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.net The energies and spatial distributions of these orbitals provide critical information about a molecule's nucleophilic and electrophilic character. researchgate.net

For this compound, the presence of two electron-withdrawing nitro groups significantly influences its electronic structure. One nitro group is attached to the benzene (B151609) ring, and the other is part of the nitroalkene moiety. These groups lower the energy of the molecule's LUMO, making it a strong electron acceptor (electrophile).

While specific FMO calculations for this exact compound are not extensively published, studies on the closely related β-nitrostyrene provide valuable insights. DFT calculations on β-nitrostyrene highlight its distinct electronic configuration and reactivity. mdpi.com The LUMO is typically localized over the nitroalkene fragment, particularly on the β-carbon (the carbon atom of the C=C double bond that is further from the benzene ring), making this site highly susceptible to nucleophilic attack, such as in Michael addition reactions. mdpi.comnih.gov The HOMO, conversely, would be distributed across the π-system of the molecule. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

The application of FMO theory suggests that this compound will readily participate in reactions with nucleophiles, with the attack preferentially occurring at the β-carbon of the prop-1-en-1-yl group. It is also a candidate for cycloaddition reactions. mdpi.com

The stereochemistry and conformation of this compound are critical to its reactivity and intermolecular interactions. X-ray crystallographic studies have unequivocally established that the molecule adopts an E configuration about the central C=C double bond in the solid state.

Computational studies, typically using DFT methods, can be employed to investigate conformational preferences and the energy barriers associated with rotation around single bonds, such as the bond connecting the benzene ring to the vinyl group. While detailed computational studies on the torsional barriers of this specific molecule are not widely available, crystallographic data reveals that in a related compound, 1-methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene, the torsion angle between the planes of the phenyl ring and the C=C double bond is 32.5(3)°. nih.gov This deviation from full planarity is a common feature in such systems, representing a balance between steric hindrance and the energetic advantage of π-system conjugation. For this compound itself, the asymmetric unit of its crystal contains two independent molecules, both of which have the E configuration.

Molecular Dynamics Simulations to Understand Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the explicit influence of solvent molecules. mdpi.com By simulating the motions of a solute molecule and its surrounding solvent shell over time, MD can reveal detailed information about solvation structures, dynamic processes, and their impact on spectroscopic properties and reactivity. nih.gov

For this compound, MD simulations could be performed to understand its behavior in various solvents. The general procedure involves several steps:

Parameterization: A force field is developed or chosen to describe the intramolecular and intermolecular forces of the solute and solvent molecules.

System Setup: The solute molecule is placed in a simulation box filled with a chosen solvent, such as TIP3P water, methanol, or acetonitrile. nih.gov

Simulation: The system's trajectory is calculated over time by integrating Newton's equations of motion, typically under controlled temperature and pressure (NpT ensemble).

Analysis: The resulting trajectories are analyzed to extract properties of interest. This can include radial distribution functions to characterize the solvation shell, the dynamics of hydrogen bonding, and conformational fluctuations of the solute. nih.gov

Such simulations could reveal how polar solvents stabilize the charge-separated character of the molecule, potentially influencing reaction rates and mechanisms.

Transition State Modeling for Reaction Mechanism Elucidation

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry is uniquely suited for locating and characterizing these fleeting structures. DFT calculations are commonly used to model reaction pathways and calculate the activation energies associated with their transition states.

For this compound, a key reaction is the Michael addition of a nucleophile to the activated double bond. A theoretical investigation of the reaction between the analogous β-nitrostyrene and benzaldehyde (B42025) has been conducted at the DFT M06-2X/def2-TZVP level of theory, dissecting the mechanism into several possible routes and identifying the intermediates and transition states for each. mdpi.com This level of theory allows for the precise location of TS structures and the calculation of free energy barriers, which determine the kinetic favorability of each pathway. mdpi.com Such studies can predict regioselectivity and stereoselectivity, providing a detailed picture of the reaction landscape. Other potential reactions for nitrostyrenes that can be modeled include cycloadditions and denitrative cross-couplings. mdpi.comnih.gov

Prediction of Spectroscopic Parameters (beyond empirical correlation)

Quantum chemical calculations can predict various spectroscopic properties with high accuracy, serving as a powerful tool for structure verification and interpretation of experimental spectra.

By combining MD simulations with quantum mechanical (QM) calculations (a QM/MM approach), one can compute spectroscopic parameters in solution, accounting for the dynamic effects of the solvent. nih.gov For instance, a representative set of structures can be extracted from an MD trajectory, and their spectroscopic properties calculated at a high level of theory. Averaging these properties provides a prediction that can be directly compared with experimental solution-phase spectra.

While specific calculations for this compound are not published, the methodology is well-established. For example, DFT calculations using the B3LYP method have been successfully used to compute and assign the vibrational frequencies (FTIR and FT-Raman) for related substituted nitrobenzene (B124822) compounds. Similar calculations could predict the ¹H and ¹³C NMR chemical shifts, UV-Vis electronic transitions, and other spectroscopic parameters for the title compound.

Supramolecular Interactions and Crystal Packing Theory

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions, including hydrogen bonds, π–π stacking, and van der Waals forces. Understanding these supramolecular interactions is crucial for crystal engineering and predicting material properties.

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. In the crystal, molecules are linked into a three-dimensional network primarily through two types of interactions:

π–π Stacking Interactions: The aromatic rings of adjacent molecules stack in columns along the c-axis. The distances between the centroids of these interacting rings are 3.695(3) Å and 3.804(3) Å, indicative of significant π–π interactions that contribute to the stability of the crystal lattice.

C—H···O Hydrogen Bonds: The columns formed by π–π stacking are further interconnected by weak C—H···O hydrogen bonds. These interactions involve hydrogen atoms from the benzene ring and the methyl group interacting with oxygen atoms of the nitro groups on neighboring molecules.

Interactive Data Table: Crystallographic and Interaction Data

The following table summarizes key data from the crystallographic study of this compound.

ParameterValueReference
Crystal System Monoclinic
Space Group P2₁/c
Configuration E
π–π Stacking Distance 1 3.695 (3) Å
π–π Stacking Distance 2 3.804 (3) Å
Key Intermolecular Interaction C—H···O Hydrogen Bonds

Applications in Advanced Organic Synthesis and Materials Science Strictly Non Biological

As a Versatile Building Block for Complex Organic Scaffolds

The electron-deficient nature of the double bond in 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene, a characteristic feature of nitroalkenes, renders it a powerful electrophile in Michael additions and a potent dienophile in cycloaddition reactions. researchgate.net This reactivity is harnessed by synthetic chemists to forge new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of intricate molecular frameworks.

Nitroalkenes are well-established precursors for the synthesis of a wide range of nitrogen-containing heterocycles. researchgate.net The specific reactivity of compounds like this compound allows for their participation in various cyclization strategies.

One notable application is in the synthesis of polysubstituted pyrroles. A four-component, one-pot reaction involving α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes can produce highly functionalized 2,3-dihydro-4-nitropyrroles. nih.gov This multicomponent approach highlights the efficiency of using nitroalkene building blocks to rapidly assemble complex heterocyclic structures.

Furthermore, a classic reaction in this field is the Nenitzescu indole (B1671886) synthesis, which utilizes the reductive cyclization of o,β-dinitrostyrenes to form indoles. researchgate.net Although the title compound has a p-nitro substituent, the principle of using a dinitrostyrene derivative for a reductive cascade that forms a nitrogen-containing ring is a key synthetic strategy. This process typically involves the reduction of both nitro groups, followed by an intramolecular cyclization and dehydration to furnish the indole scaffold. researchgate.net

The synthesis of isoxazolines and related five-membered heterocycles can also be achieved. This often involves a cascade reaction beginning with the formation of a nitrocyclopropane (B1651597), which can then undergo an intramolecular rearrangement to a cyclic nitronate. This intermediate can then be trapped in a [3+2] cycloaddition reaction with an alkene or alkyne to yield complex bicyclic isoxazole (B147169) derivatives. rsc.org

Reaction TypeReactantsKey Intermediate(s)Product Class
Multi-component α-Ketoamide, Amine, Aromatic Aldehyde, β-NitroalkeneIminium, Nitro-anionPolysubstituted Dihydro-nitropyrroles nih.gov
Reductive Cyclization o,β-Dinitrostyrene, Reducing Agent (e.g., H₂, Pd/C)Amino-nitroso speciesIndoles researchgate.net
Rearrangement/Cycloaddition Nitrocyclopropane (derived from a nitroalkene), Alkene/AlkyneCyclic NitronateBicyclic Isoxazoles/Isoxazolines rsc.org

The highly electron-deficient double bond in this compound makes it an excellent dienophile for Diels-Alder reactions, a powerful tool for the formation of six-membered carbocyclic rings. researchgate.net When reacted with a suitable diene, such as cyclopentadiene (B3395910) or cyclohexadiene, it can form bicyclic nitro-containing adducts with high regio- and stereoselectivity. beilstein-journals.orgbeilstein-journals.orgnih.gov The nitro group's strong electron-withdrawing nature accelerates the reaction and controls the orientation of the addition.

These Diels-Alder reactions have been studied with structurally similar β-fluoro-β-nitrostyrenes, which readily react with cyclic 1,3-dienes to produce monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes in high yields. beilstein-journals.orgnih.gov The resulting cycloadducts are versatile intermediates that can be further elaborated; for instance, the nitro group can be eliminated to introduce a double bond or reduced to an amine for further functionalization. nih.gov

Beyond six-membered rings, nitroalkenes are also employed in the synthesis of three-membered rings. The reaction of nitroalkenes with various nucleophiles can lead to the formation of functionalized nitrocyclopropanes. researchgate.netgoogle.com These strained ring systems are valuable synthetic intermediates themselves, capable of undergoing ring-opening reactions or participating in further cascade sequences to build more complex polycyclic structures. rsc.org

Cycloaddition TypeReactant 1 (Diene)Reactant 2 (Dienophile)Product Type
[4+2] Diels-Alder Cyclic 1,3-dienesβ-Nitrostyrene derivative (e.g., the title compound) beilstein-journals.orgbeilstein-journals.orgBicyclic nitro-compounds (e.g., norbornenes) nih.gov
[2+1] Cyclopropanation Ylide or Carbeneβ-Nitrostyrene derivativeFunctionalized Nitrocyclopropanes researchgate.netgoogle.com

Precursor for Advanced Monomers and Polymers (e.g., Functionalized Polymers)

The application of this compound and related β-nitrostyrenes as monomers in polymerization is significantly constrained by their inherent chemical reactivity. Research has shown that β-nitrostyrene derivatives act as potent inhibitors of free-radical polymerization. researchgate.net The high susceptibility of the electron-deficient double bond to attack by growing polymer radicals leads to termination of the polymer chain rather than propagation. The inhibition mechanism is believed to involve the release of nitrogen dioxide (NO₂), which is a known radical scavenger. researchgate.net

This inhibitory effect is particularly pronounced with monomers that generate electron-donor macroradicals, such as styrene. The presence of an additional electron-withdrawing nitro group on the phenyl ring, as in the title compound, would be expected to further enhance this inhibitory behavior. researchgate.net Consequently, the direct use of this compound as a monomer in conventional radical polymerization to create functionalized polymers is not a viable synthetic route.

While the molecule itself is not a suitable monomer, its functional groups offer potential for post-polymerization modification. A polymer containing appropriate reactive sites could theoretically be functionalized using the chemical reactivity of the dinitrostyrene compound, although this application is not widely reported. The primary role of this compound in materials science remains as a building block for smaller, complex molecules rather than as a direct precursor to macromolecular chains.

Role in Cascade, Domino, and Multicomponent Reaction Sequences

Cascade, domino, and multicomponent reactions represent highly efficient synthetic strategies that enable the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. The unique electronic properties of this compound make it an ideal substrate for initiating such reaction sequences. rsc.orgnih.gov

As previously mentioned, the synthesis of polysubstituted dihydro-nitropyrroles from β-nitroalkenes is a prime example of a four-component reaction. nih.gov This process involves the sequential formation of multiple chemical bonds in one pot, where the nitroalkene acts as the key electrophilic component that brings the other reactants together.

The reductive cyclization of dinitrostyrenes to form indoles is a classic example of a domino reaction. researchgate.net This transformation involves a sequence of distinct reactions (reduction of two nitro groups, intramolecular nucleophilic attack, cyclization, and dehydration) that occur under the same reaction conditions without the isolation of intermediates. The process is initiated by a single event—the introduction of a reducing agent—and proceeds spontaneously to the final heterocyclic product.

Furthermore, the conversion of nitroalkenes to complex bi(hetero)cyclic systems through a cascade involving intramolecular rearrangement and subsequent cycloaddition demonstrates the sophisticated molecular transformations that can be designed around this scaffold. rsc.org For instance, a nitrocyclopropane derived from a nitrostyrene (B7858105) can rearrange to a cyclic nitronate, which is a 1,3-dipole. This transient dipole can then be intercepted by a dipolarophile (like an alkyne or alkene) present in the reaction mixture, leading to the formation of intricate fused ring systems in a highly diastereoselective manner. rsc.org These examples underscore the power of the nitroalkene functionality to orchestrate complex, multi-step transformations within a single synthetic operation.

Development of Novel Synthetic Reagents and Catalysts (derived from the compound)

While this compound is extensively utilized as a reactive building block or substrate, its application as a precursor for the development of new, standalone synthetic reagents or catalysts is not a well-documented area of research. The compound's value lies primarily in its direct participation in reactions to form parts of a larger molecular structure.

However, the functional groups present in the molecule offer theoretical potential for such development. For example, the two nitro groups can be chemically reduced to primary amino groups. The resulting diamine derivative could serve as a scaffold for synthesizing chiral ligands for asymmetric catalysis or as a precursor to more complex organocatalysts. The aromatic ring could be further functionalized to tune the electronic or steric properties of any potential catalyst derived from it.

Despite this potential, the current body of scientific literature focuses on the reactivity of the nitro-activated alkene (the dienophilic and Michael-accepting properties) rather than its conversion into a separate catalytic or reagent entity. Therefore, while the compound is a versatile reagent in the context of being a synthetic intermediate, its role as a starting material for creating novel catalysts and reagents remains a largely unexplored field.

Future Research Trajectories and Underexplored Facets

Emerging Methodologies for Controlled Stereochemistry in Nitroalkene Synthesis

The synthesis of nitroalkenes, such as the target compound, often proceeds through the Henry (nitroaldol) reaction, which involves the condensation of a nitroalkane with an aldehyde. mdpi.com A significant challenge in this area is controlling the stereochemistry of the resulting double bond to selectively obtain the desired (E) or (Z) isomer.

Future research will likely focus on advancing organocatalytic methods, which have shown great promise in achieving high stereoselectivity. mdpi.comnih.gov Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, can activate both the nitroalkane and the aldehyde through hydrogen bonding, guiding the reaction pathway to favor a specific stereoisomer. mdpi.comacs.orgvideleaf.com For a compound like 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene, achieving high (E)-selectivity is crucial. Research could explore novel catalyst designs tailored to the specific steric and electronic properties of 4-nitrobenzaldehyde (B150856) and 1-nitropropane precursors.

Furthermore, crystallization-induced diastereoselective Henry reactions represent a novel approach where the reversibility of the reaction is exploited. nih.gov Under specific conditions, the thermodynamically most stable diastereomer crystallizes from the reaction mixture, driving the equilibrium towards a single stereoisomer. nih.gov Applying such methodologies could provide a highly efficient and stereoconvergent route to the desired (E)-isomer of the title compound.

Catalyst TypeApproachPotential Advantage for Synthesis
Bifunctional Organocatalysts (e.g., Thiourea-based) Asymmetric catalysis via hydrogen bondingHigh enantio- and diastereoselectivity in Henry reactions. mdpi.comvideleaf.com
Proline-based Catalysts Enamine catalysisEffective for asymmetric Michael additions leading to nitroalkane precursors. mdpi.comnih.gov
Phase-Transfer Catalysts Catalysis of reactions between immiscible reactantsUseful for Henry reactions under mild, biphasic conditions.
Lewis Acids (e.g., TiCl₄, SnCl₄) Coordination to the nitro groupCan significantly influence the stereochemical outcome of cycloaddition reactions. acs.org

Investigation of Less Common Reaction Pathways and Unconventional Reactivity

While conjugated nitroalkenes are well-known Michael acceptors, their reactivity extends far beyond simple conjugate addition. The high degree of electronic activation in this compound makes it an excellent candidate for exploring less common and unconventional reaction pathways.

Cycloaddition Reactions: Nitroalkenes are potent partners in various cycloaddition reactions. They can function as dienophiles in [4+2] Diels-Alder reactions, as dipolarophiles in [3+2] cycloadditions with species like nitrones or azides, and even participate in [2+2] cycloadditions. researchgate.netsci-rad.comresearchgate.netgrantome.com Investigating the behavior of the title compound in these reactions could lead to the synthesis of complex, nitro-functionalized carbocyclic and heterocyclic scaffolds. The stereochemical course of these reactions can often be controlled or influenced by Lewis acids. acs.org

Radical and Denitrative Reactions: A burgeoning area of research involves the radical-induced coupling of nitroalkenes. rsc.org In these reactions, a radical species adds preferentially to the α-carbon of the nitroalkene, leading to a stabilized benzylic radical. This intermediate can then undergo a denitrative process, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position and extrusion of the nitro group. rsc.orgmdpi.com This "unconventional" reactivity transforms the nitroalkene from a Michael acceptor into a partner for stereoselective cross-coupling reactions, providing access to a wide array of functionalized alkenes. mdpi.com

Reactivity of Substituted Analogues: The reactivity of β-nitrostyrenes can be dramatically altered by substituents. For instance, ortho-hydroxy-β-nitrostyrenes exhibit unusual behavior, undergoing C-C bond cleavage after conjugate addition, a pathway not typically observed for other derivatives. nih.govresearchgate.net Exploring the synthesis and reactivity of analogues of this compound with various substituents could uncover novel reaction pathways driven by intramolecular interactions.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Modern organic chemistry is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate discovery. These computational tools can be applied to predict reaction outcomes, optimize conditions, and even suggest novel synthetic routes.

For the synthesis of this compound, ML models could be trained on existing datasets of Henry reactions to predict the optimal catalyst, solvent, and temperature to maximize the yield and stereoselectivity of the (E)-isomer. preprints.orgnih.gov Machine learning has shown particular promise in quantitatively predicting the stereoselectivity of reactions, a task that has traditionally been a significant challenge. bohrium.comarxiv.orgresearchgate.net By analyzing the features of the reactants, catalyst, and solvent, a well-trained model could guide the experimental design process, reducing the need for extensive trial-and-error screening. nih.gov

Furthermore, ML can help explore the vast chemical space of its potential reactions. By learning from databases of known transformations involving nitroalkenes, an AI model could predict the feasibility and potential outcomes of the title compound's reactions with a wide range of partners, identifying promising avenues for new discoveries that might not be immediately obvious to a human chemist.

AI/ML ApplicationObjectivePotential Impact
Reaction Optimization Predict optimal conditions (catalyst, solvent, temp.) for synthesis.Reduced experimental effort, higher yields, and improved selectivity. nih.gov
Stereoselectivity Prediction Quantitatively predict the enantiomeric or diastereomeric ratio.Enables rational design of stereoselective syntheses. bohrium.comarxiv.org
Reactivity Prediction Forecast the outcome of reactions with novel substrates.Accelerates the discovery of new transformations and molecular scaffolds.
Retrosynthesis Planning Propose efficient synthetic routes to the target compound and its derivatives.Streamlines the synthesis of complex molecules.

Exploration of its Role in Sustainable Chemistry and Green Synthesis Initiatives

Green chemistry principles emphasize the reduction of waste, the use of less hazardous materials, and the development of energy-efficient processes. The synthesis and application of nitroalkenes can be advanced within this framework.

Research into greener synthetic routes for β-nitrostyrenes is an active area. This includes the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and energy consumption compared to conventional heating. rsc.org Another approach involves using environmentally benign media, such as ionic liquids or water, to replace volatile organic solvents. researchgate.net The versatility of nitro compounds as synthetic intermediates also aligns with green chemistry goals. The nitro group can be transformed into a wide array of other functional groups (amines, oximes, carbonyls), making this compound a valuable and atom-economical building block for constructing more complex molecules. nih.gov

Future studies could focus on developing catalytic systems for its synthesis that are recyclable or based on abundant, non-toxic metals. Exploring its utility in one-pot or tandem reactions, where multiple synthetic steps are performed in a single vessel, would further enhance the efficiency and sustainability of processes involving this compound.

Design of Next-Generation Advanced Materials Based on the Compound's Derivatives (Non-Energetic, Non-Biological)

The high degree of functionality and the specific electronic properties of this compound and its derivatives make them intriguing building blocks for advanced materials, beyond traditional applications in explosives or pharmaceuticals.

Functional Polymers: The nitro groups can be incorporated into polymer structures to impart specific properties. For example, nitro-functionalized porous organic polymers have been synthesized and shown to have high selectivity for CO₂ capture, which is attributed to the strong dipole-quadrupole interactions between the nitro groups and CO₂ molecules. acs.org Derivatives of the title compound could be polymerized or grafted onto polymer backbones to create materials for gas separation or sensing applications. The nitro groups can also be chemically modified post-polymerization, for instance, by reduction to amino groups, which can then be used for further functionalization, creating materials with tunable properties. acs.org

Organic Electronics and Photonics: Nitroaromatic compounds are known for their electron-accepting properties. This characteristic is highly sought after in the field of organic electronics. For instance, nitro-substituted perylenediimides have emerged as important building blocks for functional organic materials used in transistors and solar cells. mdpi.com The dinitro-substituted conjugated system of this compound suggests it could possess interesting optical and electronic properties, such as nonlinear optical (NLO) activity. Further research could involve synthesizing derivatives and characterizing their photophysical properties for potential use as components in advanced electronic or photonic devices.

Q & A

Q. What are the recommended synthetic routes for 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene, and how can reaction conditions be optimized?

The compound can be synthesized via cross-coupling reactions, such as a modified Sonogashira coupling, to introduce the nitropropene moiety. Key steps include:

  • Catalyst system : Use Pd(PPh₃)₄/CuI with a base (e.g., triethylamine) in anhydrous THF .
  • Nitro group stability : Maintain temperatures below 60°C to prevent nitro group reduction or decomposition .
  • Stereochemical control : Ensure E-configuration of the nitropropene group by optimizing solvent polarity (e.g., DMF for higher regioselectivity) .

Optimization Table :

ParameterOptimal ConditionEffect on Yield
Temperature50–60°CPrevents side reactions
SolventTHF/DMF (3:1)Enhances E-selectivity
Catalyst Load2 mol% Pd, 5 mol% CuIBalances cost and efficiency

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography : Resolves the E-configuration and nitro group orientation. Monoclinic crystal system (space group I2/a) with unit cell parameters:
  • a = 7.363 Å, b = 12.064 Å, c = 8.919 Å, β = 103.7° .
    • IR spectroscopy : Identifies nitro stretches (1520–1560 cm⁻¹ for asymmetric NO₂; 1340–1380 cm⁻¹ for symmetric NO₂) .
    • NMR : ¹H NMR shows aromatic protons at δ 7.8–8.2 ppm; vinyl protons at δ 6.5–7.0 ppm (J = 16 Hz for trans coupling) .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Degrades via nitro-to-nitrite isomerization under UV light; store in amber vials .
  • Thermal stability : Decomposes above 120°C, releasing NOₓ gases; DSC analysis shows exothermic peaks at 130°C .
  • Moisture : Hygroscopic nitro groups may hydrolyze; use desiccants (silica gel) in storage .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity in nitro-vinylbenzene derivatives?

Discrepancies in substitution vs. addition reactions arise from:

  • Electron-deficient vinyl group : The nitropropene moiety acts as a Michael acceptor, favoring nucleophilic attack at the β-position .
  • Competing pathways : Steric hindrance from the para-nitro group directs reactivity (e.g., SNAr vs. radical pathways) . Case Study : In DMSO, the compound undergoes base-induced elimination to form a nitroacetylene intermediate, while in acidic conditions, it forms a nitronium ion adduct .

Q. How do computational studies reconcile crystallographic data with electronic structure predictions?

  • DFT calculations : Reveal a planar nitropropene group with partial double-bond character (bond length ~1.32 Å), consistent with X-ray data .
  • Electrostatic potential maps : Highlight electron-deficient regions at the vinyl group (ideal for electrophilic aromatic substitution) .
  • Contradiction note : Experimental dipole moments (4.2 D) differ from computed values (3.8 D) due to crystal packing effects .

Q. What strategies mitigate challenges in synthesizing derivatives for nonlinear optical (NLO) applications?

  • Functionalization : Introduce electron-donating groups (e.g., methoxy) at the benzene ring to enhance hyperpolarizability .
  • Cross-coupling limitations : Avoid palladium-based catalysts with nitro groups; opt for Suzuki-Miyaura with protected intermediates .
  • Characterization : Use Z-scan techniques to measure NLO coefficients (e.g., β = 1.5 × 10⁻³⁰ esu in DMSO) .

Methodological Considerations

Q. How should researchers design experiments to resolve conflicting data on nitro group orientation?

  • Variable-temperature XRD : Captures conformational flexibility in the nitropropene group .
  • Solid-state NMR : Correlates ¹⁵N chemical shifts with nitro group geometry .
  • Controlled degradation : Monitor byproducts via HPLC-MS to identify isomerization pathways .

Q. What safety protocols are essential for handling this compound?

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation); use fume hoods and PPE .
  • Spill management : Neutralize with alkaline sodium sulfite to reduce nitro compounds .
  • Waste disposal : Incinerate in a certified facility with NOₓ scrubbers .

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Reactant of Route 1
1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene
Reactant of Route 2
1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.